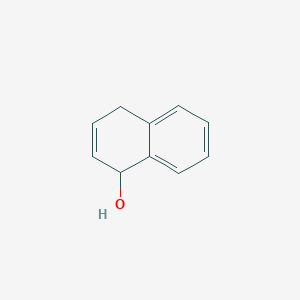
1-(2-Isothiocyanatoethoxy)ethyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isothiocyanatoethoxy)ethyl bromoacetate is an organic compound with the molecular formula C7H10BrNO3S. It is a versatile compound used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isothiocyanatoethoxy)ethyl bromoacetate typically involves the reaction of ethyl bromoacetate with 2-isothiocyanatoethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Isothiocyanatoethoxy)ethyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition reactions: Reagents such as primary or secondary amines are used, and reactions are conducted at room temperature or slightly elevated temperatures in solvents like ethanol or methanol.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide in aqueous solutions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Addition reactions: Products are typically thiourea derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
1-(2-Isothiocyanatoethoxy)ethyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, including anticancer and antimicrobial drugs.
Bioconjugation: The isothiocyanate group allows for the conjugation of the compound to biomolecules, facilitating the study of protein-ligand interactions and the development of diagnostic tools.
Material Science: It is used in the synthesis of functionalized polymers and materials with specific properties for applications in electronics and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Isothiocyanatoethoxy)ethyl bromoacetate involves its reactive functional groups The isothiocyanate group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to the formation of stable thiourea linkages This reactivity is exploited in bioconjugation and the development of targeted therapies
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromoacetate: A simpler ester with similar reactivity but lacking the isothiocyanate group.
Methyl bromoacetate: Similar to ethyl bromoacetate but with a methyl ester group.
Ethyl chloroacetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl iodoacetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(2-Isothiocyanatoethoxy)ethyl bromoacetate is unique due to the presence of both the isothiocyanate and bromoacetate functional groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs. The isothiocyanate group provides additional reactivity for bioconjugation and the synthesis of thiourea derivatives, making it a valuable compound in medicinal chemistry and material science.
Propriétés
Numéro CAS |
137914-53-5 |
|---|---|
Formule moléculaire |
C7H10BrNO3S |
Poids moléculaire |
268.13 g/mol |
Nom IUPAC |
1-(2-isothiocyanatoethoxy)ethyl 2-bromoacetate |
InChI |
InChI=1S/C7H10BrNO3S/c1-6(12-7(10)4-8)11-3-2-9-5-13/h6H,2-4H2,1H3 |
Clé InChI |
POOUUYYIKDZGFM-UHFFFAOYSA-N |
SMILES canonique |
CC(OCCN=C=S)OC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)

![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)
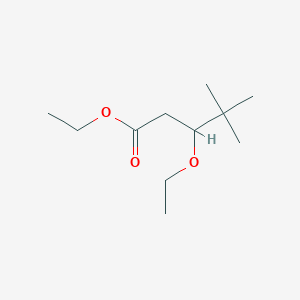
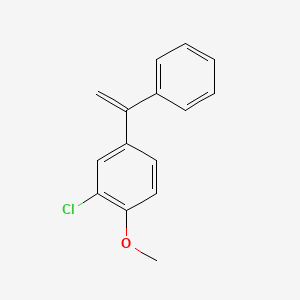
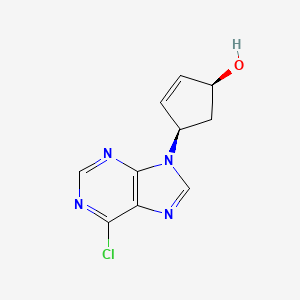
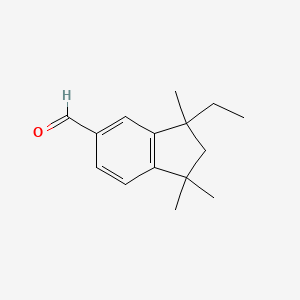
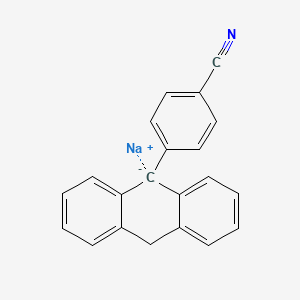
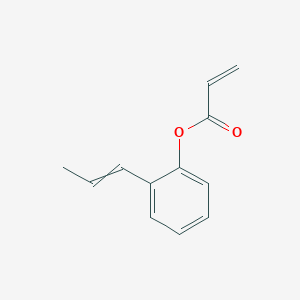

![N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B14277581.png)

